molecular formula C21H24N2O5 B4576757 1-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4576757
M. Wt: 384.4 g/mol
InChI Key: UQSLGNLICXHEHT-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (also known as URB597) is a synthetic compound that has been extensively studied for its potential therapeutic uses. It belongs to a class of compounds called fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their ability to modulate the endocannabinoid system.

Scientific Research Applications

Electrochromic Properties and Thermal Stability

Research conducted by Chang and Liou (2008) focused on the synthesis of novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine units. These compounds exhibited excellent thermal stability and electrochromic properties, making them suitable for applications in smart windows and display technologies. The study highlighted the potential of such molecules in creating materials with reversible color changes upon electrical stimulation (Chang & Liou, 2008).

Pharmacological Potential

Bijev, Prodanova, and Nankov (2003) synthesized new substituted pyrrolidinecarboxamides with potential pharmacological interest. These compounds, related to the query molecule, suggest the broader applicability of pyrrolidinecarboxamides in drug development, particularly for conditions requiring modulation of central nervous system activity or anti-inflammatory properties (Bijev, Prodanova, & Nankov, 2003).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored novel compounds derived from visnaginone and khellinone for their analgesic and anti-inflammatory activities. The synthesis of these compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcases the potential of complex organic molecules in medicinal chemistry, particularly in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Insight into Co-Nitrile Hydratase Modulation

Tyler, Noveron, Olmstead, and Mascharak (2003) investigated the modulation of metal-bound water via oxidation in model complexes of Co(III), providing insights into enzyme activity modulation. This study, although not directly related to the query compound, illustrates the importance of structural and functional analyses in understanding enzymatic mechanisms, potentially leading to advances in biocatalysis and synthetic biology (Tyler et al., 2003).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-28-18-8-6-5-7-16(18)22-21(25)14-11-20(24)23(13-14)17-12-15(26-2)9-10-19(17)27-3/h5-10,12,14H,4,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSLGNLICXHEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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